

1-Eth-1-ynyl-4-(pentyloxy)benzene CAS number 79887-16-4

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Compound of Interest

Compound Name: 1-Eth-1-ynyl-4-(pentyloxy)benzene

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An In-depth Technical Guide to **1-Eth-1-ynyl-4-(pentyloxy)benzene** (CAS 79887-16-4)

This guide provides a comprehensive technical overview of **1-Eth-1-ynyl-4-(pentyloxy)benzene**, a key intermediate in the synthesis of advanced organic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and potential applications of this versatile molecule, with a focus on the underlying scientific principles and practical laboratory methodologies.

Molecular Overview and Physicochemical Properties

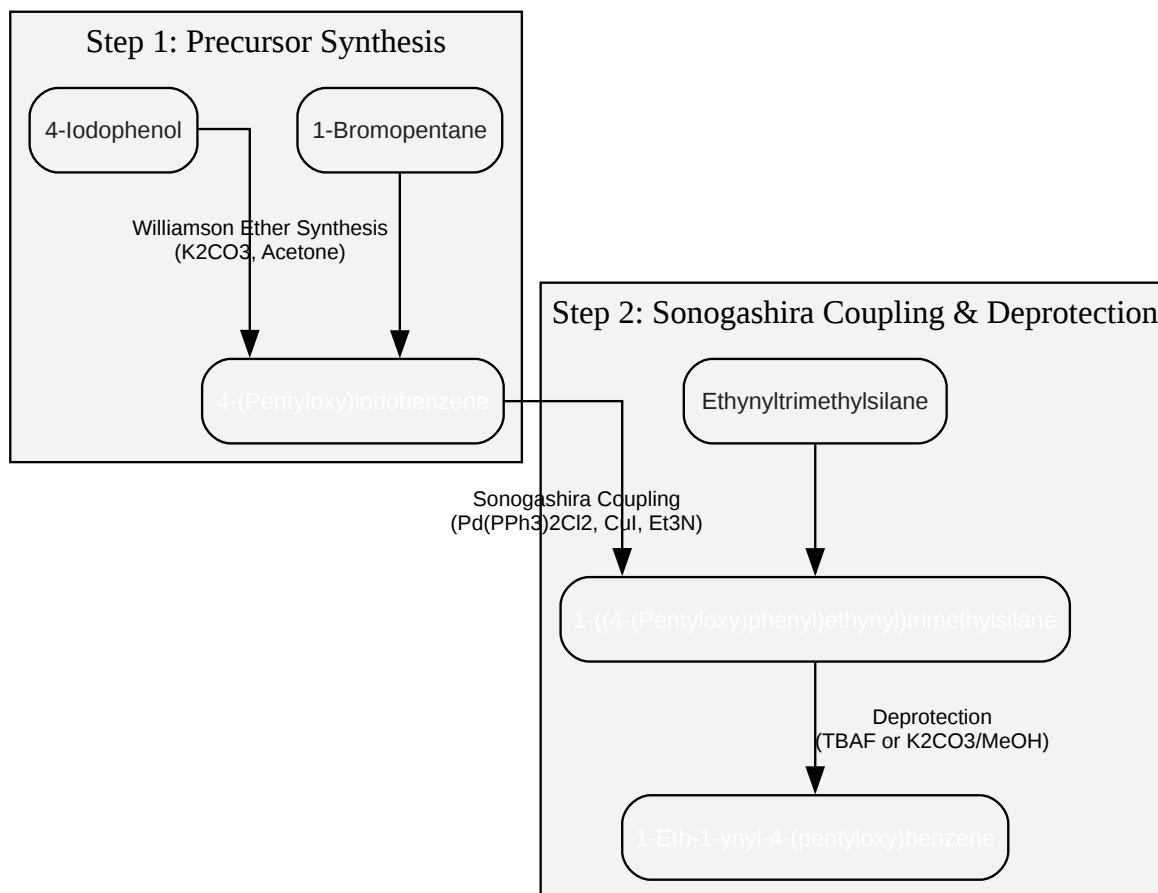
1-Eth-1-ynyl-4-(pentyloxy)benzene, also known as 4-pentyloxyphenylacetylene, is an aromatic organic compound characterized by a phenyl ring substituted with a terminal alkyne (ethynyl group) and a pentyloxy group.^{[1][2]} This unique structure, featuring a rigid phenylacetylene core and a flexible alkoxy chain, makes it a valuable building block, particularly in the field of liquid crystals and functional organic materials.^{[3][4]}

Table 1: Physicochemical Properties of **1-Eth-1-ynyl-4-(pentyloxy)benzene**^{[1][5]}

Property	Value
CAS Number	79887-16-4
Molecular Formula	C ₁₃ H ₁₆ O
Molecular Weight	188.27 g/mol
Boiling Point	113-115°C at 2 mmHg
Density	1.0 ± 0.1 g/cm ³
Refractive Index	1.511
XLogP3	4.44
Topological Polar Surface Area	9.2 Å ²

Synthesis Strategy: A Two-Step Approach

The synthesis of **1-Eth-1-ynyl-4-(pentyloxy)benzene** is most effectively achieved through a two-step process. This involves the initial preparation of a halogenated precursor, 4-(pentyloxy)iodobenzene, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene source, and subsequent deprotection. This strategy is favored for its high efficiency and functional group tolerance.



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Figure 1: Overall synthetic workflow for **1-Eth-1-ynyl-4-(pentyloxy)benzene**.

Step 1: Synthesis of 4-(Pentyloxy)iodobenzene via Williamson Ether Synthesis

The initial step involves the synthesis of the key intermediate, 4-(pentyloxy)iodobenzene. The Williamson ether synthesis is the classic and most reliable method for this transformation, reacting the phenoxide of 4-iodophenol with an alkyl halide (1-bromopentane).^{[6][7][8]} The choice of a strong base like potassium carbonate is crucial for the deprotonation of the weakly acidic 4-iodophenol, thereby generating the nucleophilic phenoxide ion. Acetone is a suitable solvent due to its polarity and appropriate boiling point for this reaction.

Experimental Protocol: Synthesis of 4-(Pentyloxy)iodobenzene

- To a solution of 4-iodophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the mixture vigorously at room temperature for 30 minutes.
- Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.
- Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(pentyloxy)iodobenzene.

Step 2: Sonogashira Coupling and Deprotection

The core of the synthesis is the Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.^{[9][10]} In this case, 4-(pentyloxy)iodobenzene is coupled with ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The reaction is catalyzed by a palladium complex, typically $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, with copper(I) iodide as a co-catalyst and an amine base like triethylamine to neutralize the hydrogen iodide formed during the reaction.

Following the coupling, the TMS group is removed under mild conditions. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for this deprotection due to the high affinity of fluoride for silicon.^[10] Alternatively, a milder and more economical method using potassium carbonate in methanol can also be employed.

Experimental Protocol: Synthesis of **1-Eth-1-ynyl-4-(pentyloxy)benzene**

- To a solution of 4-(pentyloxy)iodobenzene (1 equivalent) in a suitable solvent such as THF or a toluene/water mixture, add ethynyltrimethylsilane (1.2 equivalents).

- Add $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 equivalents) and CuI (0.04 equivalents) to the reaction mixture.
- Add triethylamine (2 equivalents) and degas the mixture with argon or nitrogen for 15-20 minutes.
- Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and filter through a pad of celite.
- Concentrate the filtrate and purify the crude intermediate, 1-((4-(pentyloxy)phenyl)ethynyl)trimethylsilane, by column chromatography.
- For deprotection, dissolve the purified intermediate in THF and add TBAF (1 M in THF, 1.1 equivalents) at 0°C.
- Stir the reaction at room temperature for 1-2 hours.
- Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
- Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield **1-Eth-1-ynyl-4-(pentyloxy)benzene** as a colorless to light yellow liquid.

Spectroscopic Characterization

The identity and purity of **1-Eth-1-ynyl-4-(pentyloxy)benzene** are confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.

Table 2: ^1H and ^{13}C NMR Data for **1-Eth-1-ynyl-4-(pentyloxy)benzene** (in CDCl_3)

1H NMR (ppm)	Assignment	13C NMR (ppm)	Assignment
7.44-7.46 (m, 2H)	Ar-H	159.2	Ar-C-O
7.28-7.35 (m, 3H)	Ar-H	133.0	Ar-C
6.85-6.88 (m, 2H)	Ar-H	123.7	Ar-C
3.97 (t, J = 6.5 Hz, 2H)	-OCH ₂ -	115.1	Ar-C
1.77-1.82 (m, 2H)	-OCH ₂ CH ₂ -	114.5	Ar-C
1.35-1.45 (m, 4H)	-CH ₂ CH ₂ CH ₂ -	89.5	C≡CH
0.93 (t, J = 7.0 Hz, 3H)	-CH ₃	88.0	C≡CH
68.1	-OCH ₂ -		
28.9	-OCH ₂ CH ₂ -		
28.2	-CH ₂ CH ₂ CH ₃		
22.5	-CH ₂ CH ₃		
14.0	-CH ₃		

Note: The provided NMR data is based on a related synthesis and may show slight variations depending on the specific experimental conditions and solvent used.[\[11\]](#)

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

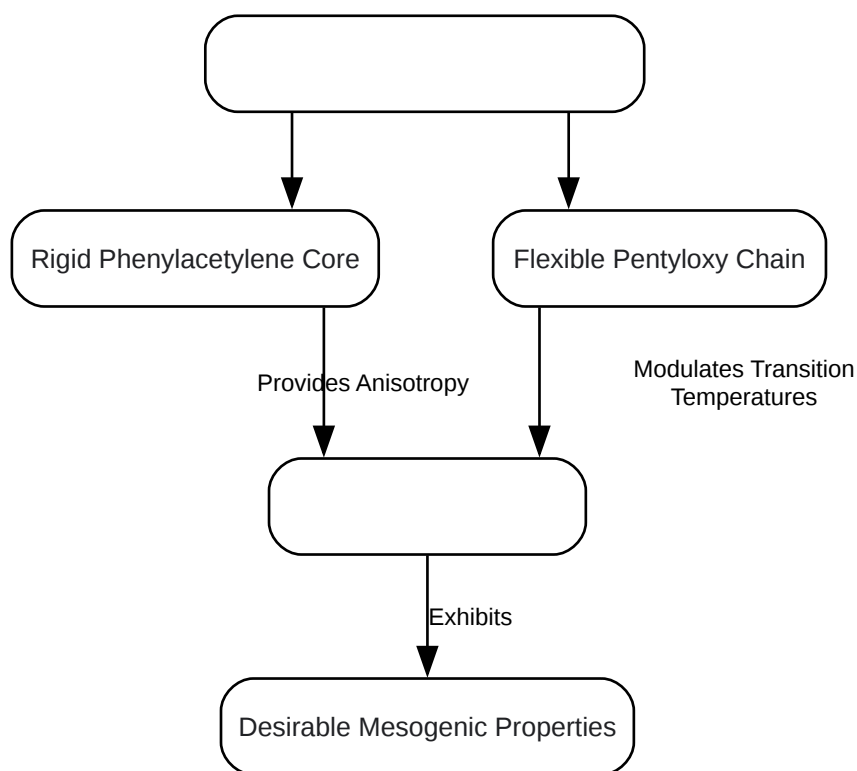
While specific experimental spectra for **1-Eth-1-ynyl-4-(pentyloxy)benzene** are not readily available in the cited literature, characteristic peaks can be predicted based on its structure and data from analogous compounds.[\[9\]](#)[\[12\]](#)[\[13\]](#)

- IR Spectroscopy: Expected characteristic peaks include a sharp absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, a peak around 2100 cm⁻¹ for the C≡C stretch, and strong absorptions in the 1250-1000 cm⁻¹ region for the C-O stretch of the ether linkage.

- Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 188.27$, corresponding to the molecular weight of the compound.

Applications in Materials Science: A Precursor for Liquid Crystals

Phenylacetylene derivatives are of significant interest in materials science due to their rigid, linear structure, which is a key requirement for the formation of liquid crystalline phases.[3][4] The presence of a flexible alkoxy chain, such as the pentyloxy group in **1-Eth-1-ynyl-4-(pentyloxy)benzene**, helps to lower the melting point and promote the formation of mesophases over a wider temperature range.



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Figure 2: Role of **1-Eth-1-ynyl-4-(pentyloxy)benzene** in liquid crystal design.

This molecule can be used as a key component in the synthesis of more complex liquid crystal molecules, such as those with extended aromatic cores, which exhibit high birefringence and are useful in advanced display technologies.[14] The terminal alkyne group also offers a

reactive handle for further functionalization, allowing for the creation of a diverse library of liquid crystalline materials with tailored properties.

Safety and Handling

While specific toxicological data for **1-Eth-1-ynyl-4-(pentyloxy)benzene** is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.^[5] Based on the safety data sheets of similar compounds, the following precautions are recommended:^{[1][6][7][8]}

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Eth-1-ynyl-4-(pentyloxy)benzene is a valuable and versatile organic intermediate with significant potential in the development of advanced materials, particularly liquid crystals. Its synthesis, primarily through a robust Sonogashira coupling protocol, is well-established and accessible. The unique combination of a rigid aromatic core and a flexible alkyl chain provides a molecular scaffold that can be readily incorporated into more complex structures with tailored optoelectronic properties. As the demand for high-performance materials continues to grow, the importance of well-characterized building blocks like **1-Eth-1-ynyl-4-(pentyloxy)benzene** will undoubtedly increase.

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